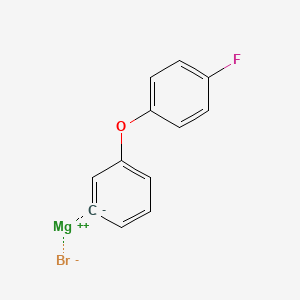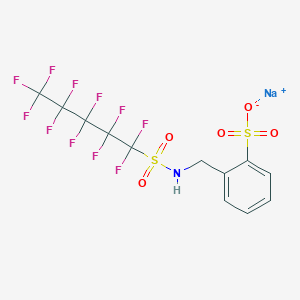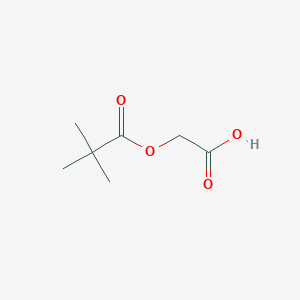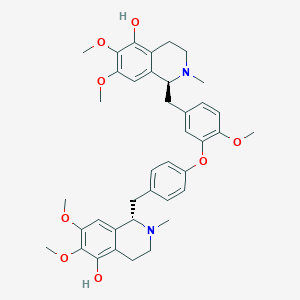
Thalirugidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalirugidine is a natural product derived from the plant Thalictrum foliolosum DC . This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. It is known for its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thalirugidine is primarily obtained from natural sources, specifically from Thalictrum foliolosum . The extraction process involves isolating the compound from the plant material using various solvent extraction techniques. The compound can also be synthesized in the laboratory through a series of organic reactions, although detailed synthetic routes are not widely documented.
Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin. advancements in biotechnological methods, such as plant tissue culture and genetic engineering, could potentially enhance the yield of this compound from its natural sources.
Análisis De Reacciones Químicas
Types of Reactions: Thalirugidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Medicine: Research has shown its potential in treating diseases like tuberculosis and cervical cancer
Industry: Its unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of Thalirugidine involves its interaction with specific molecular targets and pathways. It has been shown to bind to proteins involved in various biological processes, such as the inhibition of enzymes and modulation of signaling pathways . This binding can lead to the disruption of cellular functions, ultimately resulting in its therapeutic effects.
Comparación Con Compuestos Similares
Thalirugidine is structurally similar to other benzylisoquinoline alkaloids, such as:
- Thalicarpine
- Dibenzylisoquinoline
- Stigmasterol
- Clicoemodin
These compounds share similar functional groups and biological activities but differ in their specific molecular structures and bioactivities . This compound’s unique combination of functional groups and its specific interactions with molecular targets make it distinct from these related compounds.
Propiedades
Fórmula molecular |
C39H46N2O8 |
|---|---|
Peso molecular |
670.8 g/mol |
Nombre IUPAC |
(1S)-1-[[4-[5-[[(1S)-5-hydroxy-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |
InChI |
InChI=1S/C39H46N2O8/c1-40-16-14-26-28(21-34(45-4)38(47-6)36(26)42)30(40)18-23-8-11-25(12-9-23)49-33-20-24(10-13-32(33)44-3)19-31-29-22-35(46-5)39(48-7)37(43)27(29)15-17-41(31)2/h8-13,20-22,30-31,42-43H,14-19H2,1-7H3/t30-,31-/m0/s1 |
Clave InChI |
DITCAWDOTGUOAZ-CONSDPRKSA-N |
SMILES isomérico |
CN1CCC2=C(C(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C(=C6CCN5C)O)OC)OC)OC)OC)OC)O |
SMILES canónico |
CN1CCC2=C(C(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C(=C6CCN5C)O)OC)OC)OC)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


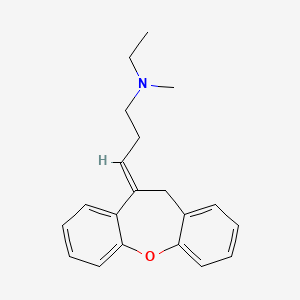
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)
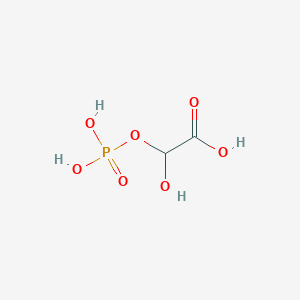

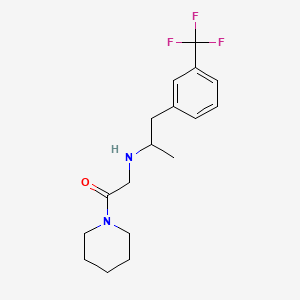
![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)
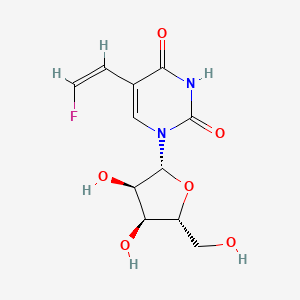


![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)
